molecular formula C10H15N3O2 B2635356 3-AMINO-2-[2-(MORPHOLIN-4-YL)ACETYL]BUT-2-ENENITRILE CAS No. 464891-08-5

3-AMINO-2-[2-(MORPHOLIN-4-YL)ACETYL]BUT-2-ENENITRILE

Cat. No.: B2635356
CAS No.: 464891-08-5
M. Wt: 209.249
InChI Key: WXBLUGOSYMYPBB-HJWRWDBZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-AMINO-2-[2-(MORPHOLIN-4-YL)ACETYL]BUT-2-ENENITRILE is a synthetic organic compound featuring a but-2-enenitrile backbone substituted with an amino group at position 3 and a 2-(morpholin-4-yl)acetyl group at position 2. The morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, is linked via an acetyl group, which may influence the compound’s electronic and steric properties.

Its structural complexity underscores its utility as a pharmacophore for drug discovery, particularly in optimizing solubility or bioavailability through the morpholine moiety.

Properties

IUPAC Name

(Z)-3-amino-2-(2-morpholin-4-ylacetyl)but-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-8(12)9(6-11)10(14)7-13-2-4-15-5-3-13/h2-5,7,12H2,1H3/b9-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBLUGOSYMYPBB-HJWRWDBZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C(=O)CN1CCOCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\C#N)/C(=O)CN1CCOCC1)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-[2-(morpholin-4-yl)acetyl]but-2-enenitrile typically involves the reaction of 2-(morpholin-4-yl)acetic acid with an appropriate amine and a nitrile source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-[2-(morpholin-4-yl)acetyl]but-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Conversion to primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-Amino-2-[2-(morpholin-4-yl)acetyl]but-2-enenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-2-[2-(morpholin-4-yl)acetyl]but-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Morpholine-Containing Analogues

  • Compound 16 (J. Med. Chem. 2007): A quinoline derivative with a 2-(morpholin-4-yl)ethyl substituent exhibited reduced affinity (Ki = 221 nM) for cannabinoid receptors compared to its n-pentyl analog (Ki = 16 nM).

Core Structure Variations

  • 2-(Morpholin-4-yl)-1,7-Naphthyridines (Patent) : These compounds feature a naphthyridine core with a morpholine substituent, targeting hyperproliferative diseases. The rigid aromatic core contrasts with the flexible but-2-enenitrile backbone of the target compound, suggesting divergent applications—naphthyridines for kinase inhibition vs. enenitriles for modular functionalization .
  • 3-Amino-2-(2-amino-1,3-thiazol-4-yl)but-2-enenitrile (ChemBK): Replacing the morpholinyl acetyl group with a thiazole ring (C7H8N4S, 180.23 g/mol) alters physicochemical properties, such as increased polarity and hydrogen-bonding capacity, making it suitable as a biochemical reagent rather than a therapeutic candidate .

Physicochemical and Functional Properties

Compound Name Core Structure Substituent Molecular Formula Molar Mass (g/mol) Key Properties/Applications
Target Compound But-2-enenitrile 2-(Morpholin-4-yl)acetyl C9H12N3O2 194.21 (calculated) Potential solubility enhancement via morpholine; medicinal chemistry applications inferred
Compound 16 (J. Med. Chem. 2007) Quinoline 2-(Morpholin-4-yl)ethyl Not reported - Lower cannabinoid receptor affinity (Ki = 221 nM)
3-Amino-2-(2-amino-1,3-thiazol-4-yl)but-2-enenitrile But-2-enenitrile 2-Amino-1,3-thiazol-4-yl C7H8N4S 180.23 Biochemical reagent; thiazole enhances polarity
2-(Morpholin-4-yl)-1,7-Naphthyridine (Patent) 1,7-Naphthyridine 2-Morpholin-4-yl Not reported - Antiproliferative activity; rigid aromatic core

Research Implications and Trends

  • Morpholine as a Solubility-Enhancing Group : While morpholine derivatives are often used to improve solubility, their positioning (e.g., acetyl vs. ethyl linkage) critically impacts biological activity. The target compound’s acetyl spacer may mitigate steric effects seen in Compound 16 .
  • Core Flexibility: The but-2-enenitrile backbone offers synthetic versatility for introducing diverse substituents, contrasting with the fixed scaffold of naphthyridines or quinolines. This flexibility could enable tailored pharmacokinetic optimization .
  • Therapeutic Potential: The patent compound’s focus on hyperproliferative diseases suggests that morpholine-containing compounds may broadly target cellular proliferation pathways, though the target compound’s specific mechanisms remain unexplored .

Biological Activity

3-Amino-2-[2-(morpholin-4-yl)acetyl]but-2-enenitrile is a compound with a complex structure that includes an amino group, a morpholine ring, and a nitrile group. This compound has garnered attention for its potential biological activities, including enzyme inhibition and receptor binding, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is C10H15N3O2C_{10}H_{15}N_{3}O_{2}. The compound is characterized by its unique functional groups, which contribute to its reactivity and biological activity.

PropertyValue
IUPAC Name(Z)-3-amino-2-(2-morpholin-4-ylacetyl)but-2-enenitrile
CAS Number1355740-34-9
Molecular Weight195.25 g/mol
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects.

Potential Targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Binding : It may bind to receptors, influencing signaling pathways.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines.
    • Case Study : In vitro tests demonstrated significant inhibition of cell proliferation in A431 vulvar epidermal carcinoma cells when treated with the compound at concentrations above 50 µM.
  • Antiviral Properties : There are indications that the compound may possess antiviral activity, although detailed mechanisms remain to be elucidated.
  • Neuroprotective Effects : The morpholine structure suggests potential neuroprotective properties, which warrant further investigation.

Research Findings

Various studies have explored the synthesis, characterization, and biological evaluation of this compound:

  • Synthesis Methods : The synthesis typically involves the reaction of 2-(morpholin-4-yl)acetic acid with an appropriate amine and a nitrile source under controlled conditions, often utilizing catalysts to enhance yield and purity .
  • Biological Assays : In vitro assays have been developed to assess the inhibitory effects on specific enzymes and cell lines. For instance:
    • A screening assay for type III secretion systems showed that high concentrations of the compound resulted in approximately 50% inhibition of secreted proteins .

Comparison with Similar Compounds

When compared to similar compounds, this compound exhibits unique properties due to its combination of functional groups:

Compound NameBiological Activity
2-[2-(Morpholin-4-yl)ethyl]amino]pyridine-3-carbonitrileModerate enzyme inhibition
3-(2-Morpholin-4-yl-acetylamino)-benzoic acidAnticancer properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.